Chlorine trioxide

Catalog No.
S581096
CAS No.
13932-10-0
M.F
ClO3
M. Wt
83.45 g/mol
Availability
Inquiry
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Chlorine trioxide

CAS Number

13932-10-0

Product Name

Chlorine trioxide

Molecular Formula

ClO3

Molecular Weight

83.45 g/mol

InChI

InChI=1S/ClO3/c2-1(3)4

InChI Key

TVWHTOUAJSGEKT-UHFFFAOYSA-N

SMILES

O=Cl(=O)=O

Canonical SMILES

O=Cl(=O)=O

Chlorine trioxide is a chlorine oxide and an inorganic radical.

Chlorine trioxide (ClO3), which predominantly exists in condensed phases as its oxygen-bridged dimer dichlorine hexoxide (Cl2O6), is a highly reactive, dark-red liquid that functions as a potent oxidizing and dehydrating agent [1]. Ionizing into chloryl perchlorate ([ClO2]+[ClO4]-) in its liquid and solid states, it serves as an anhydrous perchlorating reagent in advanced inorganic synthesis [2]. For procurement and material selection, its primary value lies in its dual capacity to supply both the chloryl cation and the perchlorate anion without introducing water, enabling the direct synthesis of strictly anhydrous, solvent-free transition metal perchlorates that are otherwise inaccessible via conventional aqueous perchloric acid routes [3].

Attempting to substitute chlorine trioxide with standard perchlorating agents like aqueous perchloric acid (HClO4) or metal metathesis reagents (e.g., AgClO4) fundamentally fails when strictly anhydrous, homoleptic perchlorate coordination complexes are required [1]. Aqueous perchloric acid invariably yields hydrated metal perchlorates (e.g., [M(H2O)6](ClO4)2), which undergo hydrolytic decomposition into metal oxides rather than clean dehydration upon heating [2]. Conversely, non-aqueous metathesis routes typically result in solvent-coordinated complexes rather than the pure homoleptic species [2]. Chlorine trioxide bypasses these limitations by acting as both the oxidant and the dehydrating agent, reacting directly with anhydrous or hydrated metal chlorides to yield pure, solvent-free anhydrous metal perchlorates while off-gassing volatile byproducts[3].

Direct Synthesis Capability for Homoleptic Anhydrous Perchlorates

When synthesizing transition metal perchlorates, the choice of perchlorating agent dictates the final coordination sphere. Chlorine trioxide (Cl2O6) reacts with metal chlorides to yield strictly anhydrous, homoleptic M(ClO4)2 complexes directly [1]. In contrast, using aqueous perchloric acid (HClO4) as a baseline comparator results in hexaaquo complexes,[M(H2O)6](ClO4)2, which cannot be thermally dehydrated without decomposing into metal oxides[2].

Evidence DimensionHydration state and thermal stability of isolated perchlorate complexes
Target Compound DataYields strictly anhydrous, homoleptic M(ClO4)2 complexes
Comparator Or BaselineAqueous Perchloric Acid (HClO4) yields [M(H2O)6](ClO4)2
Quantified DifferenceEliminates 100% of coordinated water, preventing thermal decomposition into metal oxides
ConditionsReaction with transition metal chlorides (e.g., Cu, Ni, Co) at controlled temperatures

Essential for researchers and manufacturers needing strictly solvent-free, homoleptic perchlorate complexes for catalysis or energetic materials.

Thermal Stability and Handling vs. Alternative Chlorine Oxides

Among the reactive higher chlorine oxides used for specialized oxidations, chlorine trioxide (dimerized as Cl2O6) offers a critical stability advantage. It remains stable as a liquid at room temperature, melting at 3.5 °C and only decomposing near its boiling point of approximately 200 °C[1]. By comparison, chlorine perchlorate (Cl2O4) is highly unstable and decomposes spontaneously at room temperature into O2, Cl2, and Cl2O6 [2]. This makes Cl2O6 a practical procurement choice for controlled synthetic workflows.

Evidence DimensionRoom temperature stability and decomposition threshold
Target Compound DataStable liquid at 25 °C; decomposes ~200 °C
Comparator Or BaselineChlorine perchlorate (Cl2O4) decomposes spontaneously at 25 °C
Quantified DifferenceProvides >170 °C higher thermal stability margin before decomposition
ConditionsStandard laboratory handling conditions (1 atm, 25 °C)

Allows for safe and controlled handling during room-temperature or mildly elevated temperature syntheses, unlike highly unstable lower chlorine oxides.

In-Situ Dehydrating Power for Hydrated Precursors

Chlorine trioxide functions as a dual-action perchlorating and dehydrating agent. When reacted with hydrated metal chlorides, such as M(H2O)6Cl2, Cl2O6 not only perchlorates the metal but actively dehydrates the coordination sphere, forming anhydrous M(ClO4)2 alongside HClO4 and HClO [1]. Standard thermal dehydration baselines fail completely here, as heating hydrated perchlorates causes hydrolytic decomposition rather than yielding the anhydrous salt [2].

Evidence DimensionAbility to utilize hydrated precursors for anhydrous product synthesis
Target Compound DataSuccessfully converts M(H2O)6Cl2 to anhydrous M(ClO4)2
Comparator Or BaselineThermal dehydration results in hydrolytic decomposition to metal oxides
Quantified DifferenceEnables 100% conversion to anhydrous perchlorates from hydrated precursors without thermal degradation
ConditionsDirect reaction with hydrated metal chlorides in the absence of external dehydrating solvents

Eliminates the need to procure strictly anhydrous precursors, allowing buyers to use cheaper, readily available hydrated metal chlorides as starting materials.

Synthesis of Anhydrous Transition Metal Perchlorates

Directly leveraging its dual perchlorating and dehydrating properties, chlorine trioxide is utilized for producing highly reactive, solvent-free metal perchlorates (e.g., Cu(ClO4)2, Ni(ClO4)2). These homoleptic complexes are critical as Lewis acid catalysts and in the development of advanced energetic materials where coordinated water or solvent molecules would inhibit performance [1].

Preparation of Specialized Chloryl and Nitryl Salts

Due to its ionization into chloryl perchlorate ([ClO2]+[ClO4]-) in the liquid state, this compound is utilized to synthesize intermediate chloryl salts (e.g., ClO2M(ClO4)3) and nitryl perchloratometalates. This is particularly relevant for advanced inorganic and organometallic research requiring highly specific reactive intermediates [2].

Dehydrating Oxidant in Specialty Chemical Manufacturing

Chlorine trioxide is applied in specialized manufacturing scenarios where simultaneous extreme oxidation and absolute dehydration are required. Its ability to convert hydrated precursors directly into anhydrous oxidized products without the thermal degradation seen in standard dehydration methods makes it invaluable for niche inorganic synthesis workflows [3].

XLogP3

2.7

Other CAS

13932-10-0

Dates

Last modified: 02-18-2024

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